molecular formula C9H13NO4 B1435804 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2098032-40-5

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B1435804
CAS No.: 2098032-40-5
M. Wt: 199.2 g/mol
InChI Key: DHHFGQBOAKYHLZ-UHFFFAOYSA-N
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Description

9-Oxo-2-oxa-8-azaspiro[45]decane-6-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This may involve the use of continuous flow reactors and other industrial equipment to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the oxygen and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: A related spiro compound with similar structural features.

    2,8-Diazaspiro[4.5]decane: Another spiro compound with two nitrogen atoms in the ring system.

    2-Oxa-7-azaspiro[4.4]nonane: A spiro compound with a different ring size and composition.

Uniqueness

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid is unique due to its specific combination of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid is a spiro compound notable for its unique bicyclic structure that incorporates both oxygen and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C9_9H13_{13}NO4_4
  • Molecular Weight : 199.2 g/mol
  • CAS Number : 2098032-40-5

The synthesis of this compound typically involves reactions utilizing commercially available reagents, such as tetrahydropyran derivatives. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of specific enzymes, which could have implications in treating diseases related to enzyme dysregulation.
  • Bioactive Compound : Investigated for its role as a bioactive molecule in biochemical pathways.

Antimicrobial Activity

A study focusing on the antibacterial properties of spiro compounds found that derivatives similar to 9-Oxo-2-oxa-8-azaspiro[4.5]decane demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were notably low, indicating potent activity.

CompoundTarget BacteriaMIC (μg/mL)
9-Oxo CompoundStaphylococcus aureus<0.1
9-Oxo CompoundEscherichia coli1
Related Spiro CompoundKlebsiella pneumoniae<0.5

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound exhibited promising results against angiotensin-converting enzyme (ACE), with IC50 values comparable to established inhibitors. This suggests potential therapeutic applications in hypertension management.

CompoundEnzyme TargetIC50 (μM)
9-Oxo CompoundACE0.07
Control CompoundACE0.05

Properties

IUPAC Name

9-oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7-3-9(1-2-14-5-9)6(4-10-7)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFGQBOAKYHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)NCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Reactant of Route 2
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Reactant of Route 3
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Reactant of Route 4
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Reactant of Route 5
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Reactant of Route 6
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

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